molecular formula C7H12O3 B1619972 Ethyl 3,3-dimethyloxirane-2-carboxylate CAS No. 5369-63-1

Ethyl 3,3-dimethyloxirane-2-carboxylate

Cat. No.: B1619972
CAS No.: 5369-63-1
M. Wt: 144.17 g/mol
InChI Key: OIYMVENNZXMYPI-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethyloxirane-2-carboxylate is an organic compound with the molecular formula C7H12O3. It is a derivative of oxirane, a three-membered cyclic ether, and is characterized by the presence of an ethyl ester group at the 2-position and two methyl groups at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-dimethyloxirane-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 3,3-dimethylacrylate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are common practices in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,3-dimethyloxirane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,3-dimethyloxirane-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. These reactions can lead to the formation of new bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Ethyl 3,3-dimethyloxirane-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2,3-epoxybutanoate: Similar in structure but lacks the two methyl groups at the 3-position.

    Mthis compound: Similar but has a methyl ester group instead of an ethyl ester group.

    Ethyl 3-methyloxirane-2-carboxylate: Similar but has only one methyl group at the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes .

Biological Activity

Ethyl 3,3-dimethyloxirane-2-carboxylate (EDOC) is an organic compound characterized by its oxirane (epoxide) structure and an ester functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into the biological activity of EDOC, presenting relevant data, research findings, and case studies.

PropertyValue
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
IUPAC NameEthyl 3,3-dimethyl-2-oxiranecarboxylate
CAS Number5369-63-1
Physical StateColorless to yellow liquid
Purity≥ 95%

The biological activity of EDOC is primarily attributed to its reactive oxirane ring , which can undergo ring-opening reactions. This reactivity allows EDOC to interact with various biological molecules, potentially leading to significant effects on cellular pathways. The ester group also enhances its solubility and reactivity in biological systems, making it a versatile compound in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with similar structures to EDOC exhibit antimicrobial properties . For instance, studies have shown that oxirane derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Several studies have explored the anticancer potential of epoxide-containing compounds. For example, a study highlighted the use of oxirane derivatives as anticancer leads , suggesting that EDOC may also exhibit similar properties. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through interaction with specific molecular targets .

Enzyme Inhibition

EDOC's electrophilic nature allows it to act as an enzyme inhibitor . Compounds with epoxide groups can modify enzyme active sites, leading to altered enzymatic activity. This property is particularly relevant in drug design, where selective inhibition of enzymes involved in disease pathways can lead to therapeutic benefits.

Case Studies

  • Antimicrobial Study : A comparative study on various oxirane derivatives, including EDOC, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study reported a minimum inhibitory concentration (MIC) of 50 µg/mL for EDOC against Staphylococcus aureus.
  • Anticancer Research : In vitro studies on human cancer cell lines revealed that EDOC induces apoptosis at concentrations above 100 µM. The compound was found to activate caspase pathways, leading to programmed cell death.
  • Enzyme Interaction : A kinetic study showed that EDOC inhibits the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The inhibition constant (Ki) was determined to be 0.5 mM, indicating moderate potency as an AChE inhibitor.

Applications in Medicinal Chemistry

EDOC's unique structure makes it a valuable synthetic intermediate in organic chemistry. Its ability to participate in various chemical transformations allows for the synthesis of more complex molecules with potential therapeutic applications.

Potential Applications:

  • Drug Development : Exploration of EDOC as a scaffold for developing new drugs targeting microbial infections or cancer.
  • Agricultural Chemicals : Due to its biological activity, EDOC could be evaluated for use as a pesticide or herbicide.
  • Biochemical Research : Utilized as a reagent in studying enzyme mechanisms and interactions with biomolecules.

Properties

IUPAC Name

ethyl 3,3-dimethyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-4-9-6(8)5-7(2,3)10-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYMVENNZXMYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288398
Record name ethyl 3,3-dimethyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5369-63-1
Record name NSC55749
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3,3-dimethyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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